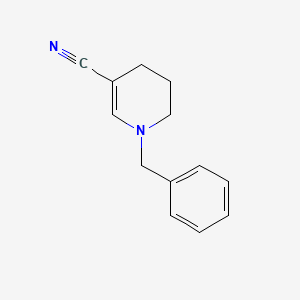![molecular formula C17H13NO B14453404 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol CAS No. 78685-68-4](/img/structure/B14453404.png)
2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol is an organic compound characterized by the presence of a naphthalene ring system and a phenol group linked through an azomethine (Schiff base) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol typically involves the condensation reaction between 2-aminophenol and 2-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The azomethine linkage can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic applications, including anticancer activity.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol involves its ability to form coordination complexes with metal ions. The azomethine nitrogen and phenolic oxygen atoms act as donor sites, allowing the compound to chelate metal ions. This chelation can influence various biological pathways, including enzyme inhibition and reactive oxygen species scavenging .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(E)-[(Naphthalen-1-yl)methylidene]amino}phenol
- 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}benzoic acid
- 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}thiophenol
Uniqueness
2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol is unique due to its specific structural arrangement, which allows for strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the azomethine nitrogen.
Propriétés
Numéro CAS |
78685-68-4 |
|---|---|
Formule moléculaire |
C17H13NO |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-(naphthalen-2-ylmethylideneamino)phenol |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-3-7-16(17)18-12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12,19H |
Clé InChI |
UJSAXWPGXHYGAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


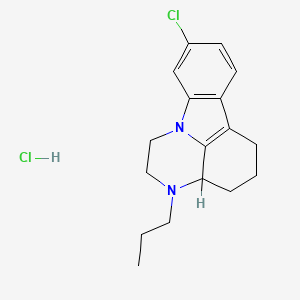
![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
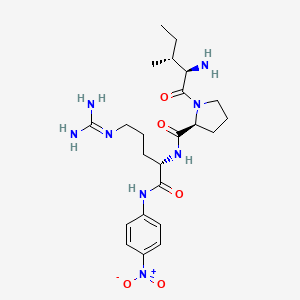

![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
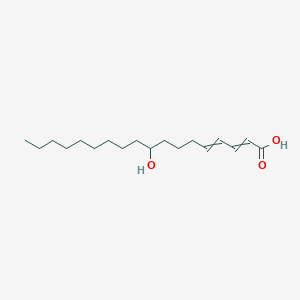
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
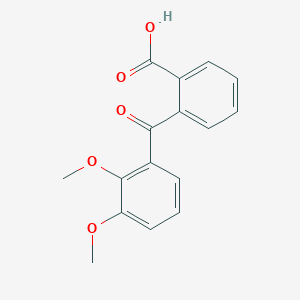
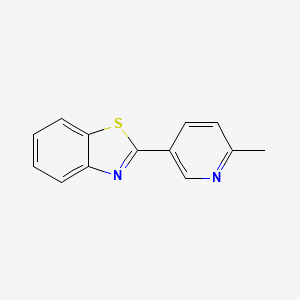

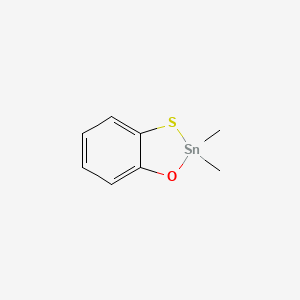
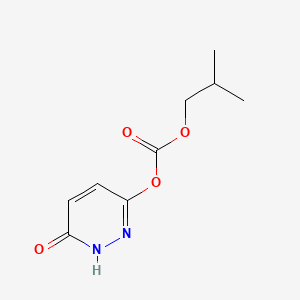
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
